molecular formula C14H30NO3P B14659995 Phosphonic acid, (1-piperidinylmethyl)-, dibutyl ester CAS No. 51770-59-3

Phosphonic acid, (1-piperidinylmethyl)-, dibutyl ester

Cat. No.: B14659995
CAS No.: 51770-59-3
M. Wt: 291.37 g/mol
InChI Key: MUGPDOWXASATHJ-UHFFFAOYSA-N
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Description

Phosphonic acid, (1-piperidinylmethyl)-, dibutyl ester is an organophosphorus compound with the molecular formula C13H28NO3P. This compound is characterized by the presence of a phosphonic acid ester group and a piperidinylmethyl group. It is used in various chemical reactions and has applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phosphonic acid, (1-piperidinylmethyl)-, dibutyl ester typically involves the reaction of piperidine with dibutyl phosphite. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The general reaction scheme can be represented as follows:

[ \text{Piperidine} + \text{Dibutyl phosphite} \rightarrow \text{this compound} ]

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of catalysts and specific reaction temperatures and pressures are common in industrial settings to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Phosphonic acid, (1-piperidinylmethyl)-, dibutyl ester undergoes various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding phosphonic acid.

    Substitution: The piperidinylmethyl group can participate in substitution reactions with suitable electrophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions can be used for hydrolysis. Common reagents include hydrochloric acid or sodium hydroxide.

    Substitution: Electrophiles such as alkyl halides can be used in substitution reactions.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.

Major Products Formed

    Hydrolysis: Formation of phosphonic acid and butanol.

    Substitution: Formation of substituted phosphonic acid esters.

    Oxidation and Reduction: Formation of oxidized or reduced derivatives of the compound.

Scientific Research Applications

Phosphonic acid, (1-piperidinylmethyl)-, dibutyl ester has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other organophosphorus compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, including as an antibacterial or antiviral agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of phosphonic acid, (1-piperidinylmethyl)-, dibutyl ester involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The phosphonic acid group can participate in hydrogen bonding and electrostatic interactions, while the piperidinylmethyl group can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Phosphonic acid, (1-piperidinylmethyl)-, diethyl ester
  • Phosphonic acid, (1-piperidinylmethyl)-, dimethyl ester
  • Phosphonic acid, (1-piperidinylmethyl)-, diphenyl ester

Uniqueness

Phosphonic acid, (1-piperidinylmethyl)-, dibutyl ester is unique due to its specific ester groups and the presence of the piperidinylmethyl moiety. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

51770-59-3

Molecular Formula

C14H30NO3P

Molecular Weight

291.37 g/mol

IUPAC Name

1-(dibutoxyphosphorylmethyl)piperidine

InChI

InChI=1S/C14H30NO3P/c1-3-5-12-17-19(16,18-13-6-4-2)14-15-10-8-7-9-11-15/h3-14H2,1-2H3

InChI Key

MUGPDOWXASATHJ-UHFFFAOYSA-N

Canonical SMILES

CCCCOP(=O)(CN1CCCCC1)OCCCC

Origin of Product

United States

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